2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)29-13-12-28(24(31)32)17-30(15-18(28)14-29)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTQBFWKGYCUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid (commonly referred to as Fmoc-protected hexahydropyrrolo compound) is a complex organic molecule notable for its potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C27H30N2O6
- Molecular Weight : 478.5 g/mol
- CAS Number : 2377031-23-5
Synthesis
The synthesis of this compound typically involves multiple steps of organic reactions including:
- Fmoc Protection : The amino group is protected using the Fmoc group to prevent unwanted reactions.
- Coupling Reactions : The protected amino acid is coupled with other reagents.
- Deprotection : The Fmoc group is removed under basic conditions to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related fluorenyl derivatives. For instance:
- A study synthesized various fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial activity against multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for tested compounds were higher than 256 μg/mL against Gram-positive bacteria but showed limited efficacy against Gram-negative pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the fluorenyl group enhances the lipophilicity of the molecule, potentially facilitating better membrane penetration and interaction with biological targets.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of fluorenyl derivatives and assessed their activity against various bacterial strains. Results indicated that while some compounds exhibited significant antibacterial properties against Staphylococcus aureus and Enterococcus faecalis, others were ineffective against resistant strains .
- Pharmacological Evaluation :
Data Tables
| Compound Name | CAS Number | Molecular Weight | Antimicrobial Activity |
|---|---|---|---|
| Fmoc-Hexahydropyrrolo | 2377031-23-5 | 478.5 g/mol | Limited against Gram-negative bacteria |
| Fluorenyl-Hydrazinthiazole | Various | Varies | Active against Gram-positive bacteria |
Q & A
Q. How can AI-driven platforms enhance reproducibility in synthesizing this compound?
- Methodological Answer : Platforms like ICReDD () use reaction databases and machine learning to:
- Predict optimal conditions : E.g., solvent ratios, catalyst loadings.
- Flag irreproducible steps : Cross-referencing with failed attempts in literature.
- Automate reporting : Generate standardized protocols for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
